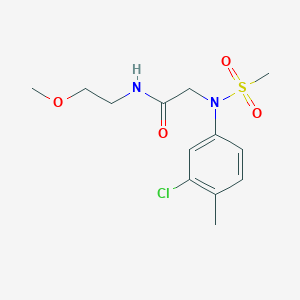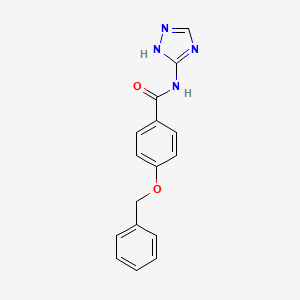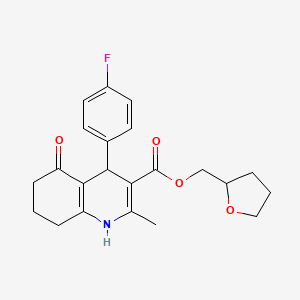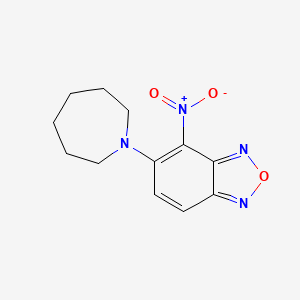
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide, also known as CEM-102, is a novel antibiotic compound that belongs to the class of pleuromutilin antibiotics. It was first discovered by Cempra Pharmaceuticals and is currently in clinical trials for the treatment of bacterial infections.
Wirkmechanismus
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide works by inhibiting bacterial protein synthesis through binding to the peptidyl transferase center of the 50S ribosomal subunit. This prevents the formation of peptide bonds and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity and is well-tolerated in animal studies. It has also been found to have good pharmacokinetic properties, including high tissue penetration and a long half-life, which make it a promising candidate for clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide is its broad-spectrum activity against various bacterial pathogens. It also has a low potential for resistance development due to its unique mechanism of action. However, one limitation is that it may not be effective against all bacterial strains, and further studies are needed to determine its efficacy in different clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide, including:
1. Clinical trials to evaluate its efficacy and safety in the treatment of various bacterial infections
2. Studies to determine its potential for combination therapy with other antibiotics
3. Investigation of its mechanism of action and potential for resistance development
4. Development of new formulations for improved delivery and efficacy.
In conclusion, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide is a promising antibiotic compound with broad-spectrum activity and low potential for resistance development. Further research is needed to fully understand its efficacy and safety in clinical settings and to explore its potential for combination therapy and new formulations.
Synthesemethoden
The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxylic acid with 2-oxo-2H-chromene-3-carboxylic acid followed by the addition of an amine group to form the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide has shown promising results in the treatment of various bacterial infections, including community-acquired pneumonia, skin and soft tissue infections, and sexually transmitted infections. It has also demonstrated potent activity against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Eigenschaften
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-3-12-10(2)24-17(14(12)9-19)20-16(21)13-8-11-6-4-5-7-15(11)23-18(13)22/h4-8H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTMXZUHERCNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-6-bromo-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5035371.png)
![4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile](/img/structure/B5035372.png)

![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5035392.png)
![2-bromo-4-chloro-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5035396.png)
![2-(4-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5035400.png)

![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035414.png)

![3-benzyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5035426.png)

![3-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5035458.png)
![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)
